molecular formula C28H29NO4 B11518422 methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate

methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate

Cat. No.: B11518422
M. Wt: 443.5 g/mol
InChI Key: LJGZTNTUJLZFKW-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The indole ring system is known to interact with various receptors and enzymes, leading to a range of biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and phenoxy groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indole-3-carboxylate

InChI

InChI=1S/C28H29NO4/c1-19-26(27(31)32-4)24-18-22(30)12-15-25(24)29(19)16-17-33-23-13-10-21(11-14-23)28(2,3)20-8-6-5-7-9-20/h5-15,18,30H,16-17H2,1-4H3

InChI Key

LJGZTNTUJLZFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)C=CC(=C2)O)C(=O)OC

Origin of Product

United States

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